molecular formula C9H18ClNO2 B6242948 1-(hydroxymethyl)-3-azabicyclo[3.3.1]nonan-9-ol hydrochloride, Mixture of diastereomers CAS No. 2378503-03-6

1-(hydroxymethyl)-3-azabicyclo[3.3.1]nonan-9-ol hydrochloride, Mixture of diastereomers

Cat. No.: B6242948
CAS No.: 2378503-03-6
M. Wt: 207.7
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Description

1-(Hydroxymethyl)-3-azabicyclo[331]nonan-9-ol hydrochloride, a mixture of diastereomers, is a complex organic compound characterized by its bicyclic structure and the presence of a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(hydroxymethyl)-3-azabicyclo[3.3.1]nonan-9-ol hydrochloride typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the cyclization of a suitable precursor, such as a linear chain containing the necessary functional groups, under acidic or basic conditions. The hydroxymethyl group is then introduced through a reaction with formaldehyde or a similar reagent.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability. Purification steps, such as recrystallization or chromatography, are crucial to obtain the desired diastereomeric mixture.

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)-3-azabicyclo[3.3.1]nonan-9-ol hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or other oxidized derivatives.

  • Reduction: Reduction reactions can be performed to convert functional groups within the molecule.

  • Substitution: Nucleophilic substitution reactions can occur at various positions within the bicyclic structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are often used.

  • Substitution: Nucleophiles like amines or halides can be used, with reaction conditions tailored to the specific substitution.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or aldehydes.

  • Reduction: Alcohols or amines.

  • Substitution: Substituted derivatives of the original compound.

Scientific Research Applications

1-(Hydroxymethyl)-3-azabicyclo[3.3.1]nonan-9-ol hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe to study biological systems, including enzyme interactions and cellular processes.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(hydroxymethyl)-3-azabicyclo[3.3.1]nonan-9-ol hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.

Comparison with Similar Compounds

  • 1-(Hydroxymethyl)cyclohexanol: A simpler cyclic structure without the bicyclic framework.

  • 3-Azabicyclo[3.3.1]nonan-9-ol: Lacks the hydroxymethyl group.

Uniqueness: 1-(Hydroxymethyl)-3-azabicyclo[33

Properties

CAS No.

2378503-03-6

Molecular Formula

C9H18ClNO2

Molecular Weight

207.7

Purity

95

Origin of Product

United States

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